3-(4-Methoxyphenyl)-2-methylpropanoic acid
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Overview
Description
3-(4-Methoxyphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of phenylpropanoic acid, characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and a methyl group (-CH3) on the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenylacetic acid with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent, such as acetone, at elevated temperatures .
Another method involves the use of Grignard reagents. For instance, 4-methoxybenzyl chloride can be reacted with methylmagnesium bromide to form the corresponding Grignard reagent, which is then treated with carbon dioxide to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. One such method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bond between the aromatic ring and the propanoic acid chain . This method is advantageous due to its scalability and high selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(4-Hydroxyphenyl)-2-methylpropanoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 3-(4-Methoxyphenyl)-2-methylpropanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(4-Hydroxyphenyl)-2-methylpropanoic acid.
Reduction: 3-(4-Methoxyphenyl)-2-methylpropanol.
Substitution: 3-(4-Halophenyl)-2-methylpropanoic acid (where the halogen can be bromine, chlorine, etc.).
Scientific Research Applications
3-(4-Methoxyphenyl)-2-methylpropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)-2-methylpropanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methoxyphenyl)propanoic acid: Lacks the methyl group on the propanoic acid chain.
4-Methoxyphenylacetic acid: Similar aromatic structure but with a different side chain.
Uniqueness
3-(4-Methoxyphenyl)-2-methylpropanoic acid is unique due to the presence of both a methoxy group and a methyl group, which confer distinct chemical and biological properties. The methoxy group enhances its lipophilicity, while the methyl group influences its steric and electronic characteristics, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(11(12)13)7-9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBZKSGFGIEZGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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